Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate
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Overview
Description
Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate is an organic compound with the molecular formula C13H14O3S2 It is a derivative of dithiane, a sulfur-containing heterocycle, and features a phenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate typically involves the reaction of 2-phenyl-1,3-dithiane with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the dithiane ring to a dithiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dithiols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiane ring and phenyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate can be compared to other dithiane derivatives and sulfur-containing heterocycles:
1,3-Dithiane: A simpler dithiane derivative without the phenyl and ester groups.
2-Phenyl-1,3-dithiane: Lacks the ester group but retains the phenyl and dithiane moieties.
Ethyl 2-oxo-1,3-dithiane-4-carboxylate: Similar structure but with a different substitution pattern on the dithiane ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S2/c1-2-16-12(15)11-10(14)8-17-13(18-11)9-6-4-3-5-7-9/h3-7,11,13H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYPXWOSSEWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CSC(S1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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